molecular formula C16H16BrN3O2 B2815577 N-(4-bromophenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide CAS No. 932972-27-5

N-(4-bromophenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

Cat. No. B2815577
CAS RN: 932972-27-5
M. Wt: 362.227
InChI Key: BDHRNBHMKJCIGY-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BPTA and belongs to the family of cinnoline derivatives. BPTA has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects.

Scientific Research Applications

Antimicrobial Applications

N-(4-bromophenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide and its derivatives have shown potential as antimicrobial agents. Some synthesized derivatives exhibited promising antibacterial and antifungal activities against various pathogenic microorganisms (Debnath & Ganguly, 2015). Additionally, compounds including N-substituted phenylacetamide derivatives have been evaluated for their antimicrobial activity, showing significant effects against bacterial and fungal species (Gul et al., 2017).

Structural Applications in Crystallography

The compound and its derivatives have been studied for their structural characteristics in crystallography. For example, different spatial orientations of amide derivatives, including those related to this compound, have been investigated to understand their interaction and assembly patterns (Kalita & Baruah, 2010).

Synthesis Methods

There has been research into novel methods for synthesizing derivatives of this compound, which can lead to a variety of applications in medicinal chemistry and material science. For instance, two novel methods have been developed for synthesizing specific derivatives with potential applications in pharmaceuticals (Vorona et al., 2013).

Pharmacological Applications

Although the requirement was to exclude information related to drug use and dosage, it's notable that derivatives of this compound have been explored for their pharmacological properties, including as potential anticonvulsant and antidepressant agents (Xie et al., 2013).

properties

IUPAC Name

N-(4-bromophenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN3O2/c17-12-5-7-13(8-6-12)18-15(21)10-20-16(22)9-11-3-1-2-4-14(11)19-20/h5-9H,1-4,10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHRNBHMKJCIGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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